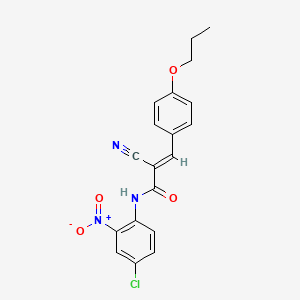![molecular formula C17H20N4O4S B2431003 methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate CAS No. 2210139-05-0](/img/structure/B2431003.png)
methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate” is a complex organic molecule that contains several functional groups, including a triazole ring, a bicyclic octane ring, a sulfonyl group, and a benzoate ester .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, triazole rings can be formed through a [3+2] cycloaddition reaction known as the Huisgen cycloaddition or ‘click’ reaction . The bicyclic octane ring could potentially be formed through a Diels-Alder reaction or other cyclization methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several distinct features due to its functional groups. The triazole ring would contribute to the aromaticity, the bicyclic octane ring would introduce steric hindrance and the sulfonyl and benzoate groups would add polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions, especially those involving its nitrogen atoms . The sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a sulfonyl group and a benzoate ester would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives and Related Compounds
Synthesis and Muscarinic Activities : Triazole derivatives, including 1,2,3-triazoles, have been synthesized and evaluated for their potency and efficacy as muscarinic ligands. These compounds show a relationship between their electrostatic properties and muscarinic activity, highlighting their potential in drug design and receptor targeting (Wadsworth et al., 1992).
Antimicrobial Agents : Sulfonamide bridged disubstituted 1,2,3-triazoles have been synthesized and assessed for their antibacterial activity. Some derivatives demonstrated significant efficacy against various bacterial strains, underlining the potential of triazole-based compounds in developing new antimicrobials (Yadav & Kaushik, 2022).
Azabicyclo[3.2.1]octane Derivatives
- Complexation Studies : Research on azabicyclo octane derivatives explores their complexation with hosts like p-sulfonatocalix[4]arene. These studies reveal the importance of shape complementarity in molecular recognition, suggesting applications in selective binding and sensor design (Bakirci et al., 2005).
Sulfonyl Benzoate Applications
- Synthetic Applications : Sulfonyl benzoates have been utilized in various synthetic pathways, including atom-transfer radical cyclizations, to construct complex molecular architectures. This highlights their role as versatile intermediates in organic synthesis (Flynn et al., 1992).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health and development of organisms.
Biochemical Pathways
Similar compounds have been reported to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport.
Pharmacokinetics
In silico studies of similar compounds have suggested that they possess drug-like properties .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . They have also been shown to induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
methyl 4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-25-17(22)12-2-6-16(7-3-12)26(23,24)21-13-4-5-14(21)11-15(10-13)20-9-8-18-19-20/h2-3,6-9,13-15H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSFDUINLVYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
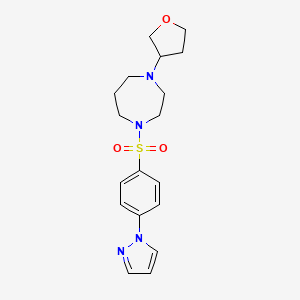
![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)
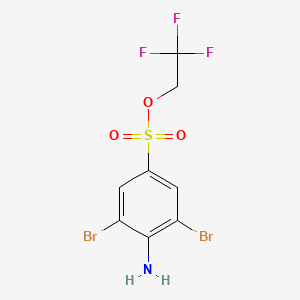
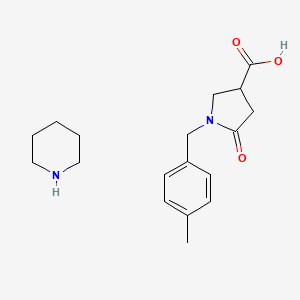
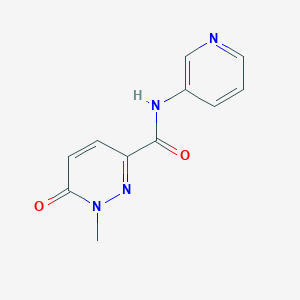
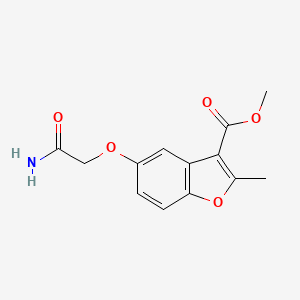
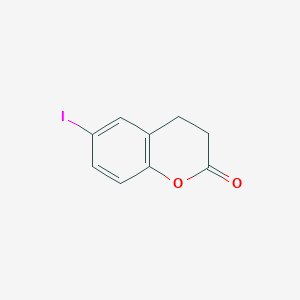
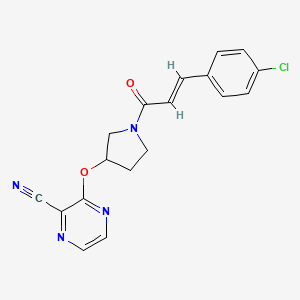
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)
![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)
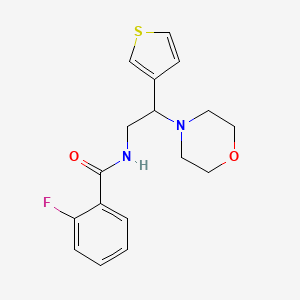
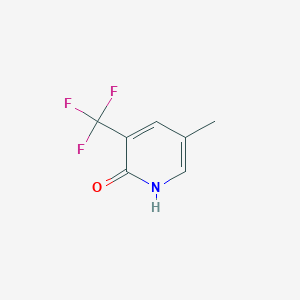
![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)
